molecular formula C20H14ClNO4S B12010209 4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12010209
M. Wt: 399.8 g/mol
InChI Key: BZPGCXSSPUFVMA-VLGSPTGOSA-N
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Description

4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic molecule with the following structural formula:

Structure: C18H11ClO3S\text{Structure: } \text{C}_{18}\text{H}_{11}\text{ClO}_3\text{S} Structure: C18​H11​ClO3​S

This compound combines a furan ring, a thiophene ring, and a pyrrolone ring, making it structurally diverse. Its synthesis involves several steps, and it has garnered interest due to its potential biological activities.

Preparation Methods

a. Synthetic Routes

The synthetic routes for this compound vary, but a common approach involves the condensation of 4-chlorobenzoyl chloride with 2-furylacetaldehyde in the presence of a base. The subsequent cyclization forms the pyrrolone ring. Detailed reaction conditions and mechanisms are available in the literature .

b. Industrial Production

While not widely produced industrially, research laboratories synthesize this compound for further investigations. Scale-up processes would require optimization and cost-effective methods.

Chemical Reactions Analysis

a. Reactivity

    Oxidation: The furan and thiophene rings are susceptible to oxidation under appropriate conditions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

b. Common Reagents

    Base: Used in the initial condensation step.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

c. Major Products

The major products depend on the specific reaction conditions. Oxidation may yield an acid derivative, while reduction leads to the alcohol form.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated for potential antitumor and anti-inflammatory properties.

    Chemistry: Used as a building block for more complex molecules.

    Industry: Limited industrial applications due to its complexity.

Mechanism of Action

The exact mechanism remains under investigation. It likely interacts with cellular targets, affecting pathways related to inflammation and cell growth.

Comparison with Similar Compounds

While unique in its combination of heterocyclic rings, it shares similarities with other pyrrolones and furan derivatives. Notable similar compounds include furanone , thiophenone , and pyrrolidinone derivatives.

Properties

Molecular Formula

C20H14ClNO4S

Molecular Weight

399.8 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C20H14ClNO4S/c21-13-7-5-12(6-8-13)18(23)16-17(15-4-2-10-27-15)22(20(25)19(16)24)11-14-3-1-9-26-14/h1-10,17,23H,11H2/b18-16-

InChI Key

BZPGCXSSPUFVMA-VLGSPTGOSA-N

Isomeric SMILES

C1=COC(=C1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CS4

Canonical SMILES

C1=COC(=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CS4

Origin of Product

United States

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